molecular formula C10H11BrO2 B128837 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone CAS No. 145964-98-3

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone

Cat. No. B128837
M. Wt: 243.1 g/mol
InChI Key: IAZADMHPVRMXMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic ketones often involves halogenation reactions, as seen in the synthesis of "2-Bromo-6-methoxynaphthalene" , which is used as an intermediate in the preparation of anti-inflammatory agents. The synthesis can involve various methods, including halogen-exchange reactions and the use of safer methylating reagents to address environmental and toxicological concerns . Similarly, the synthesis of "1-(5-bromo-2-hydroxyphenyl)-(phenyl)methanone" involves the reaction of bromophenol with benzoyl chloride , indicating the use of halogenated phenols and acid chlorides in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of "1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one" . The crystal structure analysis provides detailed information about the arrangement of atoms and the geometry of the molecule. The molecular structure influences the physical and chemical properties of the compound and its potential applications.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, esterification, and reactions with other organic compounds to form more complex structures. For example, "2-Bromo-1-(2,5-dimethoxyphenyl)ethanone" was synthesized and further esterified, indicating its utility as a chemical protective group . The reactivity of the bromine atom and the ketone group plays a crucial role in the compound's chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as bromine can affect the compound's reactivity and stability. The compound "1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" was studied for its vibrational frequencies, geometrical parameters, and molecular electrostatic potential, which are essential for understanding its reactivity and potential applications in nonlinear optics and as an anti-neoplastic agent .

Scientific Research Applications

Metabolic Pathway Studies

  • Metabolism of Psychoactive Phenethylamines : A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. The study identified various metabolites, demonstrating the compound's metabolic pathways, which include deamination leading to aldehyde metabolites and subsequent transformation into alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Synthetic Chemistry

  • Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) described a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen. This study highlights the role of such brominated compounds in synthesizing medically significant substances (Xu & He, 2010).

Pharmaceutical Research

  • Antimicrobial Studies : A paper by Sherekar, Kakade, and Padole (2021) discusses the synthesis and biological evaluation of bromophenol derivatives, including compounds related to 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone. These compounds were found to possess excellent antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Sherekar et al., 2021).

properties

IUPAC Name

2-bromo-1-(2-methoxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZADMHPVRMXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429369
Record name 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone

CAS RN

145964-98-3
Record name 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one
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